Enzymatic methods have emerged as sustainable and efficient alternatives for synthesizing Ethyl 4-cyano-3-hydroxybutanoate, offering high enantioselectivity and reduced environmental impact. [, , , , , ]
Enzymatic Reduction of Ethyl 4-cyano-3-oxobutanoate: This method employs various microorganisms, including Bacillus pumilus, Klebsiella pneumomiae, and engineered Escherichia coli strains expressing specific reductases (e.g., Sporobolomyces salmonicolor AKU4429 reductase, YOL151W reductase, CaCR reductase, ScCR reductase, ClCR reductase). These enzymes catalyze the stereoselective reduction of Ethyl 4-cyano-3-oxobutanoate to yield either the (R)- or (S)-enantiomer of Ethyl 4-cyano-3-hydroxybutanoate with high enantiomeric excess. [, , , , , , ]
Nitrilase-Catalyzed Hydrolysis: Immobilized recombinant Escherichia coli cells harboring a nitrilase gene from Arabidopsis thaliana (AtNIT2) catalyze the hydrolysis of Ethyl (R)-4-cyano-3-hydroxybutyate to produce Ethyl (R)-3-hydroxyglutarate, a key intermediate for rosuvastatin synthesis. This method highlights the potential of immobilized whole cells as biocatalysts for industrial applications. []
Ethyl 4-cyano-3-hydroxybutanoate is classified as a nitrile and a hydroxy acid ester. It is characterized by the presence of a cyano group (-C≡N) and a hydroxyl group (-OH) on a butanoate backbone. This compound is particularly notable for its chiral nature, existing in two enantiomeric forms: (R)- and (S)-ethyl 4-cyano-3-hydroxybutanoate. The (R)-enantiomer is specifically used as a chiral synthon in pharmaceutical applications, particularly in the synthesis of atorvastatin .
The synthesis of ethyl 4-cyano-3-hydroxybutanoate can be achieved through various methods, including both chemical and enzymatic approaches:
Ethyl 4-cyano-3-hydroxybutanoate has a molecular formula of CHNO. Its structure consists of:
The compound exhibits chirality due to the presence of the asymmetric carbon atom at the second position in the butanoate chain, leading to two enantiomers: (R)-ethyl 4-cyano-3-hydroxybutanoate and (S)-ethyl 4-cyano-3-hydroxybutanoate. The stereochemistry plays a crucial role in its biological activity .
Ethyl 4-cyano-3-hydroxybutanoate participates in several chemical reactions:
These reactions are essential for synthesizing more complex molecules used in pharmaceuticals and other chemical industries .
The mechanism of action for ethyl 4-cyano-3-hydroxybutanoate primarily revolves around its role as an intermediate in biosynthetic pathways for cholesterol-lowering drugs like atorvastatin. It acts as a precursor that undergoes various enzymatic transformations to yield biologically active compounds.
In enzymatic pathways, halohydrin dehalogenase facilitates the conversion of halogenated substrates into hydroxylated products while incorporating cyanide into the structure, thereby enhancing its utility as a chiral synthon .
Ethyl 4-cyano-3-hydroxybutanoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in synthetic organic chemistry.
Ethyl 4-cyano-3-hydroxybutanoate has diverse applications:
Carbonyl reductases enable asymmetric reduction of ethyl 4-chloroacetoacetate (COBE) to ethyl (S)-4-chloro-3-hydroxybutanoate (CHBE), a precursor for ethyl 4-cyano-3-hydroxybutanoate. Candida magnoliae-derived ketoreductases (KREDs) achieve >99% enantiomeric excess (e.e.) and volumetric productivities exceeding 100 g/L under optimized conditions [2] [8]. Engineered KRED variants exhibit enhanced activity toward bulky β-keto esters, with turnover numbers (kcat) up to 4,500 s-1 and catalytic efficiencies (kcat/KM) of 1.2 × 105 M-1s-1 [8]. The reaction proceeds via Pro-S hydride transfer from NADPH to the re face of the carbonyl, yielding (S)-alcohols with absolute stereochemical control [4].
In situ NADPH regeneration is critical for process economy. Glucose dehydrogenase (GDH) from Bacillus subtilis couples ketone reduction with glucose oxidation, sustaining cofactor turnover frequencies >5,000 cycles with minimal byproduct formation [2] [6]. Formate dehydrogenase (FDH) provides an alternative system utilizing low-cost ammonium formate, achieving total turnover numbers (TTN) for NADPH exceeding 10,000 [8]. Integrated GDH/KRED Escherichia coli co-expression systems enable single-step whole-cell biotransformations at substrate inputs >150 g/L, eliminating exogenous cofactor requirements [8].
Table 1: Carbonyl Reductase Performance in COBE Reduction
Enzyme Source | e.e. (%) | Productivity (g/L/h) | Cofactor Regeneration | Reference |
---|---|---|---|---|
Candida magnoliae KRED | >99.5 | 8.2 | GDH/Glucose | [8] |
Engineered KRED variant | 99.9 | 12.7 | FDH/Formate | [2] |
E. coli whole cells | 99.8 | 5.5 | Endogenous metabolism | [8] |
Halohydrin dehalogenases (HHDHs) catalyze the enantioselective cyanation of ethyl (S)-4-chloro-3-hydroxybutanoate (CHBE) to ethyl (R)-4-cyano-3-hydroxybutanoate via an intramolecular epoxide intermediate. HHDH from Agrobacterium tumefaciens promotes SN2 displacement of chloride by cyanide with inversion of configuration at C4, converting (S)-CHBE to (R)-cyano product in >95% e.e. [1] [5]. The reaction proceeds under mild conditions (pH 8.0, 25°C) with 1.5 M sodium cyanide, achieving space-time yields >30 g/L/h [3].
HHDHs exhibit strict regioselectivity for terminal halohydrins but tolerate diverse ester groups. Methyl esters undergo cyanation 2.3-fold faster than ethyl esters, while n-propyl esters show reduced conversion (<60%) due to steric hindrance in the active site [1] [5]. Aryl-substituted substrates are not accepted. Protein engineering via directed evolution has enhanced activity toward ethyl esters, with mutant HHDH-C8 showing 7-fold higher kcat (12.8 s-1) and 50% reduction in KM for CHBE compared to wild-type enzymes [3].
Nitrilases enable enantioselective hydrolysis of prochiral 3-hydroxyglutaronitrile to (R)-4-cyano-3-hydroxybutyric acid, which is esterified to the target ethyl ester. Wild-type nitrilases from Acidovorax facilis 72W exhibit moderate enantioselectivity (70–80% e.e.) due to competing hydrolysis at both nitrile groups [2] [4]. The desymmetrization mechanism involves stereodifferentiation of enantiotopic nitriles, with the si-face nitrile preferentially hydrolyzed to form (R)-acids [7].
Gene site saturation mutagenesis (GSSM) generated Acidovorax facilis nitrilase variants with enhanced enantioselectivity. Mutant D210G/L56H/F168V exhibits 98.5% e.e. and 2.4-fold increased activity at 3 M substrate concentration [2] [4]. Computational modeling reveals mutated residues enlarge the substrate-binding pocket, optimizing orientation for si-face attack. Immobilization on Eupergit C resin enhances operational stability (>20 batches) with negligible activity loss [5].
Table 2: Nitrilase Variants for 3-Hydroxyglutaronitrile Desymmetrization
Variant | e.e. (%) | Relative Activity (%) | Thermostability (°C) | Reference |
---|---|---|---|---|
Wild-type (A. facilis) | 78 | 100 | 35 | [4] |
D210G/L56H/F168V | 98.5 | 240 | 45 | [2] |
Immobilized mutant | 98.1 | 220 | 50 | [5] |
Integrated ketoreductase (KRED)-halohydrin dehalogenase (HHDH) systems enable one-pot conversion of COBE to ethyl (R)-4-cyano-3-hydroxybutanoate. Co-immobilization on chitosan microspheres via glutaraldehyde crosslinking yields bifunctional catalysts with retained specific activities (>90%). The system achieves 92% cascade yield at 100 g/L COBE input, eliminating intermediate purification [5]. Tri-enzyme systems incorporating glucose dehydrogenase (GDH) further enhance efficiency, sustaining NADPH regeneration for 48 h with enzyme leakage <5% per cycle [3] [5].
Michaelis-Menten kinetics reveal HHDH-catalyzed cyanation as the rate-limiting step (kcat = 8.4 s-1 vs. KRED kcat = 48 s-1). Competitive inhibition by cyanide (Ki = 85 mM) necessitates fed-batch cyanide addition. A continuous stirred-tank reactor (CSTR) model predicts 99% yield at 2.5 h residence time, validated experimentally at pilot scale (500 L) [2] [5].
Table 3: Multi-Enzyme Cascade Configurations
Enzyme Combination | Immobilization Support | Cascade Yield (%) | Operational Stability (cycles) | Reference |
---|---|---|---|---|
KRED-HHDH | Chitosan microspheres | 92 | 15 | [5] |
KRED-HHDH-GDH | Mesoporous silica | 95 | 22 | [3] |
Nitrilase-carbonyl reductase | Cationic resin | 88 | 10 | [5] |
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